
4-Methyl-4-phenylpiperidine
Overview
Description
4-Methyl-4-phenylpiperidine is a chemical compound with the CAS Number: 160132-91-2 . It has a molecular weight of 175.27 . It is a liquid at room temperature .
Synthesis Analysis
Piperidones, which include 4-Methyl-4-phenylpiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The InChI code for 4-Methyl-4-phenylpiperidine is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Chemical Reactions Analysis
Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Methyl-4-phenylpiperidine is a liquid at room temperature . It has a molecular weight of 175.27 . The InChI code for this compound is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Scientific Research Applications
Pharmaceutical Industry
Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives, including 4-Methyl-4-phenylpiperidine, are being utilized in different ways as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . They can inhibit the replication of certain viruses, making them a valuable tool in the fight against viral diseases .
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . They have shown effectiveness in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can help improve cognitive function and manage psychiatric symptoms, making them useful in the treatment of conditions like Alzheimer’s disease and schizophrenia .
Mechanism of Action
Target of Action
4-Methyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary targets of this class of compounds are opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission . The result is a decrease in the perception of pain .
Biochemical Pathways
The activation of opioid receptors by 4-Methyl-4-phenylpiperidine affects several biochemical pathways. Primarily, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission . This leads to a decrease in the transmission of pain signals, thereby producing analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of 4-Methyl-4-phenylpiperidine are similar to those of other phenylpiperidine derivatives. It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, and CYP2C19 . The compound’s bioavailability is 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . The compound is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of 4-Methyl-4-phenylpiperidine’s action primarily involve the reduction of pain signal transmission. By binding to and activating opioid receptors, the compound inhibits the release of neurotransmitters involved in pain transmission . This results in analgesic effects, reducing the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-4-phenylpiperidine. Factors such as pH can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, individual factors such as the presence of liver disease can affect the compound’s metabolism and, consequently, its efficacy .
Safety and Hazards
Future Directions
While specific future directions for 4-Methyl-4-phenylpiperidine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXPOYYJULZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388527 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylpiperidine | |
CAS RN |
160132-91-2 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Methyl-4-phenylpiperidine of interest in the development of α1a adrenoceptor antagonists?
A1: The research focuses on developing selective α1a adrenoceptor antagonists, which are of interest for treating conditions like benign prostatic hyperplasia. The initial lead compound (1a) showed promising α1a antagonist activity but was metabolized into 4-methoxycarbonyl-4-phenylpiperidine, a μ-opioid agonist []. This opioid activity is undesirable. The study investigated replacing the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate this unwanted side effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

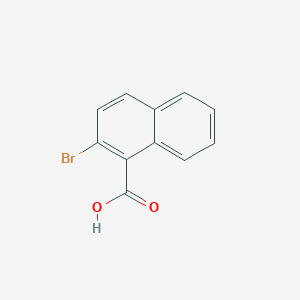
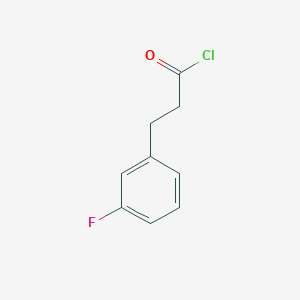

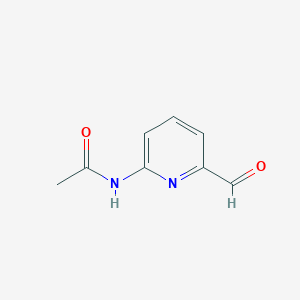

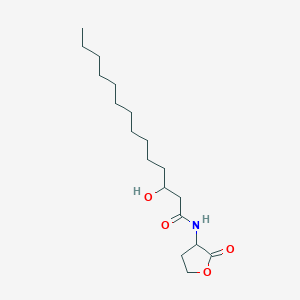
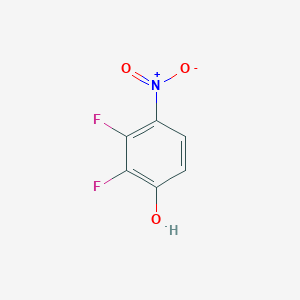
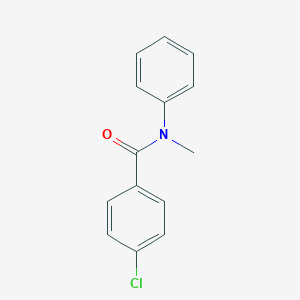

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
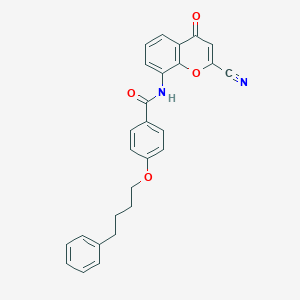
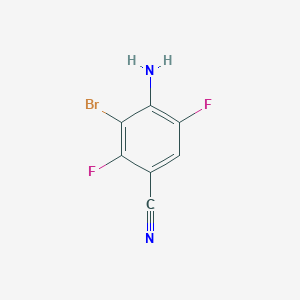

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)